3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione
CAS No.:
Cat. No.: VC15575844
Molecular Formula: C17H12ClN3O2S
Molecular Weight: 357.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12ClN3O2S |
|---|---|
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-7,8-dimethyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione |
| Standard InChI | InChI=1S/C17H12ClN3O2S/c1-9-6-13-14(7-10(9)2)24-16-19-15(22)20(17(23)21(13)16)12-5-3-4-11(18)8-12/h3-8H,1-2H3 |
| Standard InChI Key | CFXVUVNCHVGNKZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)SC3=NC(=O)N(C(=O)N23)C4=CC(=CC=C4)Cl |
Introduction
Medicinal Chemistry
Triazino-benzothiazole derivatives have demonstrated diverse biological activities:
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Antimicrobial Activity: Compounds with similar structures have shown efficacy against bacterial and fungal strains due to their ability to interfere with microbial enzymes or DNA replication.
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Anti-inflammatory Properties: The benzothiazole moiety is often associated with anti-inflammatory effects by modulating inflammatory mediators.
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Anticancer Potential: The triazine core can interact with DNA or proteins in cancer cells, leading to apoptosis or inhibition of cell proliferation.
Materials Science
The electronic properties of fused heterocyclic systems like triazino-benzothiazoles make them suitable for applications in:
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Organic semiconductors.
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Dyes and pigments for industrial purposes.
Synthesis
The synthesis of compounds like 3-(3-chlorophenyl)-7,8-dimethyl-2H- triazino[2,1-b] benzothiazole-2,4(3H)-dione typically involves multi-step reactions:
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Formation of the Benzothiazole Core:
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Reacting o-aminothiophenol with a carbonyl compound (e.g., aldehydes or ketones) under acidic conditions results in a benzothiazole framework.
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Triazine Ring Formation:
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Incorporating cyanuric chloride or other triazine precursors into the reaction sequence forms the triazine ring through nucleophilic substitution.
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Functionalization:
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Chlorophenyl and methyl groups are introduced via electrophilic substitution or alkylation reactions.
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Example Reaction Conditions:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | o-Aminothiophenol + Aldehyde (acid catalyst) | Benzothiazole |
| 2 | Benzothiazole + Cyanuric Chloride (base) | Triazino-Benzothiazole |
| 3 | Alkylation (e.g., methyl iodide) | Dimethylated Product |
Biological Activity Screening
Preliminary studies on structurally related compounds suggest potential bioactivity:
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Docking Studies: Interaction with key enzymes such as kinases or bacterial proteins has been observed in similar compounds.
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Cytotoxicity Assays: Testing against cancer cell lines (e.g., MCF-7) indicates moderate to high activity depending on substitutions.
Example Biological Data:
| Test Type | Observed Activity | Target System |
|---|---|---|
| Antibacterial | Moderate inhibition (MIC ~50 µg/mL) | Gram-positive bacteria |
| Anti-inflammatory | Reduction in cytokine levels | In vitro macrophage model |
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